molecular formula C12H11F3O3 B1445129 4-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzoic acid CAS No. 1206124-83-5

4-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzoic acid

Cat. No. B1445129
M. Wt: 260.21 g/mol
InChI Key: CYACVDDYYVMHDZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the trifluoromethyl group and the cyclopropylmethoxy group onto a benzoic acid backbone. Trifluoromethylation is a common reaction in organic chemistry and there are several methods available . The introduction of the cyclopropylmethoxy group might involve a reaction with a cyclopropylmethyl halide.

Scientific Research Applications

Luminescent Properties and Coordination Compounds

Research on derivatives of benzoic acid, such as 4-benzyloxy benzoic acid and its variants, has shown their effectiveness in supporting lanthanide coordination compounds. These compounds have been explored for their photophysical properties, particularly the influence of substituents on photoluminescence efficiency. The presence of electron-releasing or electron-withdrawing groups impacts the luminescence of Tb(3+) and Eu(3+) complexes (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Molecular Structure and Functionalization

Studies on the functionalization of related compounds, such as bis(trifluoromethyl)benzene, have shown potential in creating various benzoic acid derivatives through regioselective metalation and carboxylation. These processes have led to the development of compounds with potential applications in different fields of organic synthesis (Dmowski & Piasecka-Maciejewska, 1998).

Electron-Withdrawing Properties

The trifluoromethoxy group, a component in 4-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzoic acid, exhibits strong electron-withdrawing properties. This characteristic significantly influences the basicity of arylmetal compounds, even at remote positions. Such properties are crucial in the synthesis of various organic compounds, impacting their reactivity and stability (Castagnetti & Schlosser, 2002).

Liquid Crystalline Properties

Research into the synthesis and characterization of various benzoic acid derivatives has revealed their ability to form liquid crystalline phases. The introduction of different functional groups, including trifluoromethyl, influences the self-assembly and mesophase stability of these compounds, which can be significant in materials science and nanotechnology applications (Percec et al., 1995).

Future Directions

The study and application of fluorinated organic compounds is a hot topic in current research due to their unique properties . This compound, with its trifluoromethyl group, could be of interest in various fields, including medicinal chemistry, materials science, and synthetic chemistry.

properties

IUPAC Name

4-(cyclopropylmethoxy)-3-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O3/c13-12(14,15)9-5-8(11(16)17)3-4-10(9)18-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYACVDDYYVMHDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzoic acid

Synthesis routes and methods

Procedure details

To a solution of cyclopropylmethyl 4-(cyclopropylmethoxy)-3-(trifluoromethyl)benzoate (0.642 g, 2.043 mmol) in THF:MeOH (1:1, 10 mL) was added LiOH (1M, aq) (12.26 mmol). The reaction was stirred overnight, quenched with HCl (1M, aq) and extracted with EtOAc (twice). The combined extracts were dried over MgSO4 and concentrated to give the title compound as a white solid (0.502 g). LCMS m/z=261.1 [M+H]+. 1H NMR (400 MHz, CDCl3) δ ppm 0.39-0.46 (m, 2H), 0.62-0.71 (m, 2H), 1.23-1.38 (m, 1H), 4.03 (d, J=6.57 Hz, 2H), 7.02 (d, J=8.72 Hz, 1H), 8.23 (dd, J=8.72, 2.15 Hz, 1H), 8.34 (d, J=2.02 Hz, 1H).
Name
cyclopropylmethyl 4-(cyclopropylmethoxy)-3-(trifluoromethyl)benzoate
Quantity
0.642 g
Type
reactant
Reaction Step One
Name
Quantity
12.26 mmol
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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